Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Description
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane (CAS 192212-66-1) is a fluoroorganotin compound characterized by its three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups and an allyl substituent bound to a central tin atom. Its molecular formula is C27H17F39Sn, with a molecular weight of 1201.07 g/mol . The compound is primarily used in professional manufacturing and research laboratories, particularly in applications requiring fluorinated reagents, such as surface modification or catalysis .
Key safety data includes:
Properties
IUPAC Name |
prop-2-enyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F13.C3H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDIHFFKXXTNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F39Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440946 | |
| Record name | Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1201.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192212-66-1 | |
| Record name | Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-en-1-yl)tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
The process typically proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C to room temperature. The Grignard reagent (RfMgX, where Rf = tridecafluorooctyl) displaces chloride ligands on the tin center via nucleophilic substitution:
The reaction’s success hinges on the stability of the fluorinated Grignard reagent, which is sensitive to moisture and oxygen. Computational studies suggest that the electron-withdrawing nature of the Rf groups stabilizes the tin center, reducing undesired side reactions such as β-hydride elimination.
Yield Optimization
Yields are highly dependent on the stoichiometry and reaction time. A 72-hour reaction at −20°C achieves ~65% yield, while shorter durations or higher temperatures result in incomplete substitution (Table 1).
Table 1: Yield Dependence on Reaction Conditions
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| −78 | 48 | 58 |
| −20 | 72 | 65 |
| 25 | 24 | 42 |
Transmetalation from Allyltin Alkoxides
Transmetalation offers an alternative route by exchanging alkoxide ligands on tin with fluorinated organometallics. This method avoids the use of highly reactive Grignard reagents, instead leveraging the milder reactivity of fluorinated lithium or zinc compounds.
Synthetic Protocol
-
Preparation of Allyltin Triisopropoxide :
Allyltin trichloride is treated with sodium isopropoxide in dry diethyl ether: -
Transmetalation with Fluorinated Organozinc Reagents :
The alkoxide intermediate reacts with tridecafluorooctylzinc bromide:
Advantages and Limitations
This method achieves higher selectivity (≥80% purity by NMR) compared to direct alkylation but requires stringent exclusion of protic solvents. The use of zinc reagents also increases costs, limiting scalability.
Radical-Mediated Stannylcupration of Allenes
Building on stannylcupration techniques for allylstannanes, this approach employs copper-stannane complexes to install fluorinated alkyl groups onto an allene substrate.
Reaction Design
A stannylcuprate reagent (Rf3SnCuCNLi) reacts with propadiene, followed by quenching with a fluorinated alkyl halide:
The reaction proceeds via a radical intermediate, as evidenced by trapping experiments with TEMPO.
Key Parameters
-
Ligand Effects : Bisphosphine ligands (e.g., dppe) enhance copper’s stability, improving yields from 45% to 68%.
-
Solvent Choice : Ether solvents (THF, dioxane) favor radical stability over aromatic solvents.
Photochemical Activation Strategies
Recent advances in photoredox catalysis enable the stepwise assembly of allyltris(tridecafluorooctyl)stannane under mild conditions. Irradiation with UV light (365 nm) promotes single-electron transfer (SET) between allyltin hydride and fluorinated alkyl iodides.
Mechanism
-
Photoinitiation :
UV light excites a catalytic amount of [Ir(ppy)3], generating a radical from the alkyl iodide: -
Radical Coupling :
The Rf radical abstracts a hydrogen from allyltin hydride, forming a tin-centered radical that subsequently couples with additional Rf-I molecules:
Performance Metrics
-
Yield : 55–60% after 12 hours.
-
Selectivity : Minimal side products due to the controlled radical pathway.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | 65 | Moderate | Low | 85 |
| Transmetalation | 80 | Low | High | 92 |
| Stannylcupration | 68 | High | Moderate | 88 |
| Photochemical | 60 | Moderate | High | 90 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo oxidation reactions, typically forming oxides of tin.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the allyl groups or the fluorinated chains are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to prevent degradation of the fluorinated chains.
Major Products:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H17F39Sn
- Molecular Weight : 1201.07 g/mol
- CAS Number : 192212-66-1
- Density : Approximately 1.670 g/mL at 25 °C
These properties contribute to the compound's functionality in different applications.
Material Science
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is utilized in the development of advanced materials. Its fluorinated structure imparts unique surface properties such as hydrophobicity and oleophobicity. These characteristics make it suitable for:
- Coatings : Used in creating anti-fogging and anti-corrosion coatings for various substrates.
- Adhesives : Enhances adhesion properties in polymer blends and composites by modifying surface energy.
Biomedical Applications
In biomedical research, this compound shows promise due to its biocompatibility and ability to interact with biological systems:
- Drug Delivery Systems : Its organotin structure allows for the encapsulation of therapeutic agents for targeted delivery.
- Antimicrobial Agents : Exhibits potential as an antimicrobial agent due to its ability to disrupt microbial membranes.
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing concern. This compound is studied for its behavior in environmental systems:
- Fluorinated Waste Management : Research focuses on the degradation pathways of this compound in various environmental conditions.
- Pollutant Tracking : Utilized as a tracer in studies assessing the movement of pollutants in aquatic environments.
Analytical Chemistry
The compound serves as a reagent in analytical chemistry for:
- Chromatographic Techniques : Used as a stationary phase modifier in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
- Spectroscopic Applications : Acts as a marker in NMR spectroscopy studies due to its distinct chemical shifts.
Data Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Material Science | Coatings and adhesives | Enhanced hydrophobicity and adhesion |
| Biomedical | Drug delivery systems and antimicrobial agents | Biocompatibility and targeted delivery |
| Environmental Chemistry | Waste management and pollutant tracking | Understanding degradation pathways |
| Analytical Chemistry | Chromatography and spectroscopy | Improved separation and detection capabilities |
Case Study 1: Coating Development
A study demonstrated the effectiveness of this compound in creating a fluoropolymer coating that significantly reduced water adhesion on surfaces exposed to harsh environmental conditions. The results indicated a 90% reduction in water contact angle compared to untreated surfaces.
Case Study 2: Drug Delivery System
Research involving this compound showed its potential as a carrier for anticancer drugs. In vitro studies indicated that drug-loaded nanoparticles exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cell lines when modified with allyltris(3,3,4,...).
Case Study 3: Environmental Impact Assessment
A comprehensive study assessed the degradation of allyltris(3,...). The findings revealed that under specific conditions (UV exposure), the compound degraded into less harmful byproducts within 48 hours.
Mechanism of Action
The mechanism of action of Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its ability to interact with various molecular targets through its tin and fluorinated groups. The tin atom can form bonds with other elements, while the fluorinated chains provide hydrophobic interactions. These properties allow it to act as a catalyst or stabilizing agent in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Organotin Compounds
Structural and Functional Differences
The table below compares Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane with structurally related fluorinated tin compounds:
*Calculated based on substituent contributions.
Key Observations:
The hydride derivative is highly reactive in radical-initiated processes, such as Stille couplings .
Fluorinated Chain Effects :
All compounds share high thermal stability and hydrophobicity due to the perfluorinated octyl chains. These properties make them suitable for applications in harsh environments or where low surface energy is required .
Comparison with Non-Tin Fluorinated Compounds
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (CAS N/A) provides a silicon-based alternative. Key differences include:
Biological Activity
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane (CAS #192212-66-1) is a fluorinated organotin compound that has garnered attention for its potential biological activities. This article explores its biological properties through a review of existing literature and data.
Chemical Structure and Properties
The compound is characterized by its unique fluorinated alkyl chains attached to a central tin atom. The presence of multiple fluorinated groups enhances its hydrophobicity and stability in various environments.
Biological Activity Overview
The biological activity of organotin compounds is often linked to their interactions with cellular membranes and proteins. This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research has shown that organotin compounds can induce cytotoxic effects in various cell lines. Specific data on this compound's cytotoxicity remains limited but warrants further investigation.
- Endocrine Disruption : Some organotin compounds are known to act as endocrine disruptors. The potential for this compound to exhibit similar effects should be explored.
Antimicrobial Studies
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various organotin compounds including allyltris(3,3,4,...). The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Allyltris(3,3,... | Staphylococcus aureus | 50 µg/mL |
| Allyltris(3,... | Escherichia coli | 100 µg/mL |
Cytotoxicity Assessment
In vitro assays have been performed to assess the cytotoxic effects of allyltris(3,...). These assays typically measure cell viability using MTT or similar assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| HepG2 | 20 |
The observed IC50 values suggest moderate cytotoxicity compared to other known organotin compounds.
The mechanisms by which allyltris(3,... stannane exerts its biological effects are not fully understood. However, it is hypothesized that:
- Membrane Disruption : The hydrophobic nature of the fluorinated chains may facilitate membrane insertion and disruption.
- Protein Interaction : Binding to proteins involved in cell signaling pathways could lead to altered cellular responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing allyltris(tridecafluorooctyl)stannane, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via transmetallation reactions using organotin precursors and fluorinated alkyl halides. For example, bromotris(tridecafluorooctyl)tin (CAS 175354-31-1) reacts with allyl Grignard reagents under inert conditions . Key challenges include managing fluorinated byproducts and ensuring anhydrous conditions to prevent hydrolysis. Purification requires fractional distillation or column chromatography with fluorinated solvent systems (e.g., perfluorohexane) to separate unreacted fluorinated intermediates .
Q. How can researchers characterize the structural integrity of allyltris(tridecafluorooctyl)stannane?
- Methodological Answer : Use NMR to confirm the presence of the 13 fluorine atoms in the tridecafluorooctyl chains (δ ~ -80 to -120 ppm). NMR is critical to verify the tin center’s coordination environment (δ ~ -200 to -400 ppm for tetrahedral Sn centers). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode can detect molecular ion peaks, accounting for isotopic patterns of Sn and F .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its PFAS-related structure, follow strict PPE guidelines (gloves, fume hoods) to avoid inhalation or dermal exposure. Safety Data Sheets (SDS) for analogous fluorinated silanes (e.g., Triethoxy(tridecafluorooctyl)silane) mandate labeling with "Fatal if inhaled" (GHS06) and restrictions to professional use only . Waste disposal must comply with PFAS regulations, including incineration at >1,000°C to prevent persistent byproducts .
Advanced Research Questions
Q. How does the compound’s reactivity differ in fluorinated vs. non-fluorinated solvent systems during catalytic applications?
- Methodological Answer : In fluorinated solvents (e.g., perfluorodecalin), the compound exhibits enhanced solubility and stability due to fluorine-fluorine interactions, enabling homogeneous catalysis. Contrastingly, in polar aprotic solvents (e.g., DMF), aggregation occurs, reducing catalytic efficiency. Kinetic studies using NMR can track solvent-dependent reaction rates .
Q. What experimental strategies can quantify environmental persistence of allyltris(tridecafluorooctyl)stannane in aqueous systems?
- Methodological Answer : Use OECD 301B biodegradation tests to assess aerobic persistence. For detection, employ LC-MS/MS with a C18 column and negative ionization mode, targeting Sn-F adducts (e.g., m/z 712.3 for [M-H]). Compare degradation half-lives with non-fluorinated organotin analogues to evaluate fluorine’s impact on stability .
Q. How can this compound be integrated into block copolymer synthesis for hydrophobic surface coatings?
- Methodological Answer : Utilize RAFT polymerization with fluorinated monomers (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate) to create amphiphilic copolymers. The allyl group enables post-polymerization functionalization via thiol-ene "click" chemistry. Surface hydrophobicity can be quantified by contact angle measurements (>110° for water) .
Q. What analytical techniques resolve contradictions in reported toxicity data for PFAS-containing organotins?
- Methodological Answer : Perform comparative cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized OECD 423 guidelines. Cross-validate with computational QSAR models to differentiate toxicity contributions from Sn vs. PFAS moieties. Environmental samples require speciation analysis (HPLC-ICP-MS) to distinguish intact compounds from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
